N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS2.ClH/c1-3-25(4-2)9-10-26(21-24-17-8-6-15(22)12-19(17)29-21)20(27)14-5-7-16-18(11-14)28-13-23-16;/h5-8,11-13H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNAVOFHCTHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The chloro-substituted benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide to introduce the diethylaminoethyl group. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to three classes of analogs:
Benzodithiazine derivatives (e.g., compounds 2 and 3 from Molecules 2015): Compound 2: N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine features a benzodithiazine core with a chloro and methyl substituent, lacking the carboxamide and diethylaminoethyl groups . Compound 3: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate includes a carboxylate ester, distinguishing it from the carboxamide in the target compound .
Trifluoromethylbenzothiazole acetamides (from EP 3 348 550A1):
- Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which replaces the chloro group with a trifluoromethyl moiety and substitutes the carboxamide with an acetamide linkage .
Generic benzothiazole carboxamides: Many lack the diethylaminoethyl side chain, which in the target compound likely enhances solubility and bioavailability via protonation of the tertiary amine in physiological conditions.
Physicochemical Properties
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a benzothiazole core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 363.87 g/mol. The presence of the diethylamino group is believed to enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole compounds were evaluated for their effectiveness as ATR kinase inhibitors, which play a crucial role in DNA damage response pathways. In vitro tests demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and HeLa cells.
Table 1: IC50 Values of Selected Benzothiazole Derivatives
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| 2c | 3.670 | HCT116 |
| 7h | 6.553 | HCT116 |
| 7l | 2.527 | HCT116 |
| 2c | 2.642 | HeLa |
| 7h | 3.995 | HeLa |
| 7l | 2.659 | HeLa |
These results indicate that compounds such as 7l show promising potential as anticancer agents due to their low IC50 values across multiple cell lines, suggesting effective inhibition of cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key regulatory proteins involved in cell cycle progression and survival pathways. For example, the inhibition of Chk1 phosphorylation at Ser317 was observed in HeLa cells treated with certain benzothiazole derivatives, indicating disruption of the DNA damage response .
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and tested various benzothiazole derivatives for their ability to inhibit ATR kinase activity. Among them, compound 7l exhibited the most potent inhibition with an IC50 value of 2.527 µM against HCT116 cells . The study utilized MTT assays to assess cell viability and further confirmed the results through immunoblotting techniques.
Additional Biological Activities
Beyond their anticancer properties, benzothiazole derivatives have been reported to possess a range of other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
